REACTION_CXSMILES
|
CCCCCCCN1C(C)=CS/C/1=C/C1SC=C(C)[N+]=1CCCCCCC.[I-].[OH-:29].[Na+].[Na].[Na].[Na].[Na].[C:35](ON(OC(=O)C)CCN(OC(=O)C)OC(=O)C)(=[O:37])C.C=CC1C=CC=CC=1.[C:63]([OH:67])(=O)C=C.C[CH:69]([C:71]([C:74]([C:77](S)([CH3:79])C)([CH3:76])C)([CH3:73])C)[CH3:70].[OH-:81].[NH4+]>O>[CH3:35][O:37][C:76]([CH:74]1[CH:71]([C:73]([O:67][CH3:63])=[O:81])[CH2:69][CH:70]=[CH:79][CH2:77]1)=[O:29] |f:0.1,2.3,4.5.6.7.8,12.13,^1:30,31,32,33|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCCN\1C(=CS/C1=C/C2=[N+](C(=CS2)C)CCCCCCC)C.[I-]
|
Name
|
|
Quantity
|
14.06 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
ethylenediamine tetraacetate tetrasodium salt
|
Quantity
|
0.15 g
|
Type
|
reactant
|
Smiles
|
[Na].[Na].[Na].[Na].C(C)(=O)ON(CCN(OC(C)=O)OC(C)=O)OC(C)=O
|
Name
|
|
Quantity
|
255 g
|
Type
|
reactant
|
Smiles
|
C=CC1=CC=CC=C1
|
Name
|
|
Quantity
|
11.25 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
CC(C)C(C)(C)C(C)(C)C(C)(C)S
|
Name
|
|
Quantity
|
287 g
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirring at a stirring rate of 200 rpm
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a polymerization vessel of a gas monomer reaction apparatus (manufactured by Taiatsu Techno Corporation, TAS-2J type)
|
Type
|
CUSTOM
|
Details
|
Degassing
|
Type
|
CUSTOM
|
Details
|
is elevated to 60° C
|
Type
|
ADDITION
|
Details
|
Thereto was added a solution of 1.875 g of ammonium persulfate
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 50 mL of water
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 5 hours as it
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
was further elevated to 90° C.
|
Type
|
STIRRING
|
Details
|
by stirring for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CUSTOM
|
Details
|
to reach to the room temperature
|
Type
|
ADDITION
|
Details
|
the mixture was treated
|
Type
|
CUSTOM
|
Details
|
to give the molar ratio of Na+ ion
|
Type
|
FILTRATION
|
Details
|
Thereafter, filtration with a polypropylene
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
to remove foreign substances such as dust
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1CC=CCC1C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CCCCCCCN1C(C)=CS/C/1=C/C1SC=C(C)[N+]=1CCCCCCC.[I-].[OH-:29].[Na+].[Na].[Na].[Na].[Na].[C:35](ON(OC(=O)C)CCN(OC(=O)C)OC(=O)C)(=[O:37])C.C=CC1C=CC=CC=1.[C:63]([OH:67])(=O)C=C.C[CH:69]([C:71]([C:74]([C:77](S)([CH3:79])C)([CH3:76])C)([CH3:73])C)[CH3:70].[OH-:81].[NH4+]>O>[CH3:35][O:37][C:76]([CH:74]1[CH:71]([C:73]([O:67][CH3:63])=[O:81])[CH2:69][CH:70]=[CH:79][CH2:77]1)=[O:29] |f:0.1,2.3,4.5.6.7.8,12.13,^1:30,31,32,33|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCCN\1C(=CS/C1=C/C2=[N+](C(=CS2)C)CCCCCCC)C.[I-]
|
Name
|
|
Quantity
|
14.06 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
ethylenediamine tetraacetate tetrasodium salt
|
Quantity
|
0.15 g
|
Type
|
reactant
|
Smiles
|
[Na].[Na].[Na].[Na].C(C)(=O)ON(CCN(OC(C)=O)OC(C)=O)OC(C)=O
|
Name
|
|
Quantity
|
255 g
|
Type
|
reactant
|
Smiles
|
C=CC1=CC=CC=C1
|
Name
|
|
Quantity
|
11.25 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
CC(C)C(C)(C)C(C)(C)C(C)(C)S
|
Name
|
|
Quantity
|
287 g
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirring at a stirring rate of 200 rpm
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a polymerization vessel of a gas monomer reaction apparatus (manufactured by Taiatsu Techno Corporation, TAS-2J type)
|
Type
|
CUSTOM
|
Details
|
Degassing
|
Type
|
CUSTOM
|
Details
|
is elevated to 60° C
|
Type
|
ADDITION
|
Details
|
Thereto was added a solution of 1.875 g of ammonium persulfate
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 50 mL of water
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 5 hours as it
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
was further elevated to 90° C.
|
Type
|
STIRRING
|
Details
|
by stirring for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CUSTOM
|
Details
|
to reach to the room temperature
|
Type
|
ADDITION
|
Details
|
the mixture was treated
|
Type
|
CUSTOM
|
Details
|
to give the molar ratio of Na+ ion
|
Type
|
FILTRATION
|
Details
|
Thereafter, filtration with a polypropylene
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
to remove foreign substances such as dust
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1CC=CCC1C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |